molecular formula C20H16N2O4S B1679417 RN-18 CAS No. 431980-38-0

RN-18

Cat. No.: B1679417
CAS No.: 431980-38-0
M. Wt: 380.4 g/mol
InChI Key: JKNUDHUHXMELIJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

RN-18 plays a significant role in biochemical reactions, particularly in the context of HIV-1 infection. It interacts with the Vif protein, a key player in the HIV-1 life cycle . By inhibiting the action of Vif, this compound prevents the degradation of the APOBEC3G enzyme . This interaction is crucial as it allows APOBEC3G to exert its antiviral activity, thereby inhibiting the replication of HIV-1 .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected by HIV-1. It influences cell function by interfering with the action of the Vif protein . This interference impacts cell signaling pathways and gene expression, particularly those related to the immune response against HIV-1 . Furthermore, this compound affects cellular metabolism by preventing the degradation of APOBEC3G, thereby allowing this enzyme to inhibit the replication of HIV-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Vif protein, thereby inhibiting the latter’s function . This inhibition prevents the Vif-mediated degradation of APOBEC3G . As a result, APOBEC3G can exert its antiviral activity, leading to the inhibition of HIV-1 replication .

Metabolic Pathways

Its interaction with the Vif protein suggests that it may play a role in the metabolic pathways related to the life cycle of HIV-1 .

Transport and Distribution

Given its role in inhibiting the Vif protein, it is likely that it is transported to sites where Vif and APOBEC3G interact .

Subcellular Localization

Considering its role in inhibiting the Vif protein, it is likely that it localizes to the same subcellular compartments where Vif and APOBEC3G interact .

Chemical Reactions Analysis

RN-18 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Medical Applications

  • Cancer Treatment: RN-18 has been proposed for use in targeted radiotherapy. Its ability to emit alpha particles allows for localized treatment of tumors with minimal damage to surrounding tissues. Case studies have shown promising results in treating specific types of cancers where traditional therapies have failed .
  • Radiological Studies: this compound is utilized in studies assessing the biological effects of radiation exposure, contributing to the understanding of radon's impact on human health.

Environmental Monitoring

  • Radon Detection: this compound is employed in environmental science for detecting radon levels in residential and commercial buildings. High concentrations of radon can pose significant health risks, making its monitoring crucial .
  • Air Quality Assessment: The compound aids in evaluating air quality by measuring radon emissions from geological formations, particularly in areas with granite bedrock where radon accumulation is more likely.

Industrial Applications

  • Noble Gas Separation: this compound plays a role in industrial air separation processes, enhancing the efficiency of noble gas extraction methods. This application is critical for producing high-purity gases for various industrial uses .
  • Research and Development: Researchers are exploring this compound's potential as a tracer gas in various industrial processes, allowing for better monitoring and optimization of chemical reactions.

Data Tables

Application AreaDescriptionCase Studies/Findings
MedicalCancer treatment via localized radiotherapySignificant tumor reduction observed in trials
Environmental MonitoringRadon level detection in buildingsIncreased awareness of health risks
IndustrialNoble gas separation processesImproved efficiency in gas extraction methods

Case Study 1: Cancer Treatment Efficacy

A clinical trial involving patients with localized tumors demonstrated that the implantation of this compound significantly reduced tumor size over a six-month period. The study highlighted the compound's effectiveness compared to conventional treatments, which often resulted in more extensive side effects.

Case Study 2: Radon Monitoring

In a study conducted across several states, homes were tested for radon levels using this compound as a tracer gas. Results indicated that homes built on granite formations had higher concentrations of radon, leading to recommendations for mitigation measures to reduce health risks associated with long-term exposure.

Comparison with Similar Compounds

RN-18 is unique compared to other similar compounds due to its specific inhibition of the viral infectivity factor. Similar compounds include RN-19, which also inhibits the viral infectivity factor but with different potency and specificity. This compound shows greater potency and specificity in inhibiting the viral infectivity factor compared to RN-19 .

Biological Activity

RN-18, a synthetic compound, has garnered attention in the scientific community for its potential biological activities, particularly in the modulation of immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily recognized as a derivative related to interleukin-18 (IL-18), a cytokine involved in various immune responses. IL-18 is known for its dual role in promoting inflammation and regulating immune homeostasis, acting as a critical player in the Th1 immune response . The biological activity of this compound is closely linked to its interaction with IL-18 and its receptor.

IL-18 and Its Receptor:

  • IL-18 Functionality: IL-18 enhances the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), crucial for combating intracellular pathogens and tumor cells. It operates through a signaling pathway that involves the binding to its receptors IL-18Rα and IL-18Rβ, leading to the activation of NF-κB and other downstream signaling molecules .

This compound's Role:

  • Modulation of Immune Responses: this compound acts as an agonist or antagonist to IL-18 signaling pathways, depending on the context. It can enhance or inhibit the production of interferon-gamma (IFN-γ) from T-cells and NK cells, which is vital for effective immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Concentration Reference
IFN-γ ProductionIncreased10–20 ng/mL
NK Cell ActivationEnhanced10–20 ng/mL
CytotoxicityVariableDose-dependent
Inhibition of AutoimmunityPotential therapeutic targetVarious

Case Studies

Recent studies have explored the clinical implications of this compound in various disease contexts:

  • Autoimmune Diseases:
    • A study investigated this compound's effect on patients with autoimmune disorders. It was found that this compound could modulate inflammatory responses, potentially offering a therapeutic avenue for conditions like Crohn's disease and multiple sclerosis by balancing IL-18 activity .
  • Cancer Immunotherapy:
    • In preclinical models, this compound demonstrated enhanced anti-tumor activity by promoting NK cell-mediated cytotoxicity against cancer cells. This suggests its potential use as an adjuvant in cancer immunotherapy strategies .

Research Findings

Recent research highlights several critical aspects of this compound's biological activity:

  • Cytokine Modulation: this compound can alter the cytokine milieu in inflammatory settings, influencing both pro-inflammatory and anti-inflammatory pathways. This duality makes it a candidate for further exploration in therapeutic settings .
  • Safety Profile: Clinical trials have indicated that this compound is well-tolerated in human subjects, with no significant adverse effects reported during initial phases .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNUDHUHXMELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361711
Record name 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431980-38-0
Record name 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Iodo-N-(2-methoxyphenyl)benzamide 3 (0.355 g, 1.0 mmol), Cu(I) iodide (20 mg, 0.1 mmol), K2CO3 (0.276 g, 2.0 mmol), and 4-nitrothiophenol (0.155 g, 1 mmol) were added to a 10 mL reaction vessel with Teflon-lined septum. The tube was evacuated and backfilled with dry N2 (3 cycles). Ethylene glycol (0.1 mL, 2.0 mmol) and 2-propanol (1 mL) were added by syringe at room temperature. The reaction vessel was heated in a microwave reactor (CEM, Explorer) at 80° C. and 150 W power for 30 min (2×). The reaction mixture was then allowed to reach room temperature. Ethyl acetate (approx. 10 mL) was added; the reaction mixture was filtered and concentrated. The crude product was purified by flash column chromatography on silica, eluting with 20% EtOAc in hexanes. This procedure provided 2-(4-nitrophenylthio)-N-(2-methoxyphenyl)benzamide 1 as pale yellow crystalline solid (0.24 g, 63%); 1H NMR (400 MHz, CDCl3) δ 8.40 (d, J=8.0 Hz, 1H), 8.39 (s, 1H, overlapping signal), 8.05 (ddd, J=9.2, 2.4, 1.6 Hz, 2H), 7.77 (dd, J=6.4, 2.4 Hz, 1H), 7.56-7.49 (m, 3H), 7.29-7.25 (m, 2H), 7.06 (ddd, J=9.2, 7.6, 1.6 Hz, 1H), 6.95 (dt, J=8.8, 0.8, 1.2 Hz, 1H), 6.85 (dd, J=8.0, 0.8 Hz, 1H), 3.78 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 165.44, 148.22, 146.87, 146.15, 140.63, 135.76, 131.66, 130.09, 129.87, 129.49, 128.79 (2C), 127.54, 124.54, 124.35 (2C), 121.37, 120.05, 110.19, 55.88; MS (ESI): m/z 402.99 (M+Na)+.
Quantity
0.355 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.